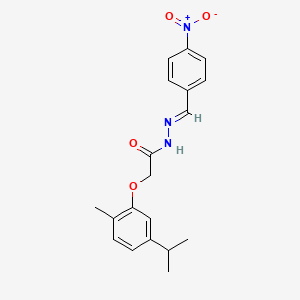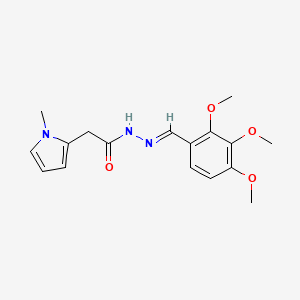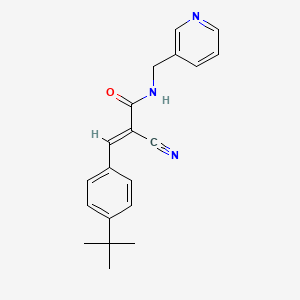![molecular formula C26H27N3O2S2 B11977122 (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977122.png)
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン は、チアゾリジンオン類に属する複雑な有機分子です。チアゾリジンオン類は、抗菌、抗炎症、抗癌など、多様な生物活性を持つことが知られています。
準備方法
合成経路と反応条件
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン の合成は、一般的に複数段階のプロセスを伴います。重要なステップには、チアゾリジンオン環の形成と、ピラゾール部分の導入が含まれます。合成に使用される一般的な試薬には、臭化エチルアセテート、チオ尿素、およびさまざまな置換ベンズアルデヒドがあります。反応条件は、しばしばエタノールなどの適切な溶媒中で還流させることを含み、その後、再結晶化またはクロマトグラフィーによる精製が行われます。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、高度な精製技術の使用が含まれる可能性があります。合成のスケーラビリティは、その商業的な実現可能性における重要な要素となります。
化学反応の分析
反応の種類
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン: さまざまな化学反応を起こし、これらには以下が含まれます。
酸化: チオキソ基は、過酸化水素またはm-クロロ過安息香酸などの酸化剤を用いてスルホンに酸化できます。
還元: チアゾリジンオン環のカルボニル基は、水素化ホウ素ナトリウムなどの還元剤を用いてヒドロキシル基に還元できます。
置換: 芳香環は、適切な条件下で、ニトロ化またはハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ニトロ化には硝酸、ハロゲン化にはハロゲン。
主な生成物
これらの反応から生成される主な生成物には、スルホン誘導体、ヒドロキシル誘導体、およびさまざまな置換芳香族化合物があります。
科学研究への応用
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン: には、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な抗菌および抗炎症特性について調査されています。
医学: その抗癌活性と治療薬としての可能性について研究されています。
工業: 特定の特性を持つ新素材の開発に活用されます。
科学的研究の応用
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン の作用機序は、さまざまな分子標的および経路との相互作用を伴います。この化合物は、特定の酵素または受容体に結合することでその活性を調節することにより、その効果を発揮すると考えられています。例えば、その抗癌活性は、特定のキナーゼを阻害したり、細胞増殖と生存に関与する細胞シグナル伝達経路を破壊したりする能力に起因する可能性があります。
類似化合物の比較
類似化合物
- (5Z)-5-{[3-(4-メトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン
- (5Z)-5-{[3-(4-クロロフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン
独自性
(5Z)-5-{[3-(4-ブトキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-エチル-2-チオキソ-1,3-チアゾリジン-4-オン の独自性は、その特定の置換パターンにあり、これは独特の物理化学的特性と生物活性を付与します。
類似化合物との比較
Similar Compounds
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities
特性
分子式 |
C26H27N3O2S2 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-4-6-14-31-22-13-12-19(15-18(22)3)24-20(16-23-25(30)28(5-2)26(32)33-23)17-29(27-24)21-10-8-7-9-11-21/h7-13,15-17H,4-6,14H2,1-3H3/b23-16- |
InChIキー |
OSFPQJCLRWQPPP-KQWNVCNZSA-N |
異性体SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)C |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11977043.png)

![7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977058.png)

![3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11977064.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977088.png)

![N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide](/img/structure/B11977116.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977117.png)
![2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11977123.png)
![diisopropyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977125.png)

